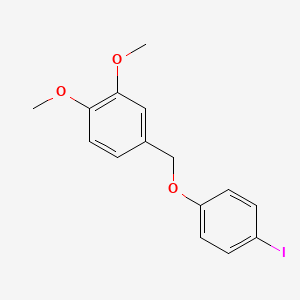
4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene
Vue d'ensemble
Description
Molecular Structure Analysis
The molecule contains a total of 28 bond(s). There are 17 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 aromatic hydroxyl(s), and 1 ether(s) (aromatic) . It contains total 27 atom(s); 11 Hydrogen atom(s), 13 Carbon atom(s), 2 Oxygen atom(s), and 1 Iodine atom(s) .Applications De Recherche Scientifique
Thermochemical Properties and Substituent Effects
Methoxyphenols, including derivatives like 1,2-dimethoxybenzene, are structural fragments of various antioxidants and biologically active molecules known for forming strong hydrogen bonds. Research on these compounds, including their thermochemical properties and substituent effects, helps understand their stability and reactivity. This is crucial for developing materials with specific properties, such as antioxidants or substrates for chemical reactions (Varfolomeev et al., 2010).
Energy Storage Materials
1,4-Dimethoxybenzene derivatives have been investigated for their potential as catholytes in non-aqueous redox flow batteries. Such studies aim to enhance the chemical stability and solubility of these materials in their oxidized forms, thereby improving the efficiency and longevity of energy storage devices (Jingjing Zhang et al., 2017).
Organic Synthesis and Chemical Reactions
The synthesis and reaction behaviors of dimethoxybenzene derivatives, such as their role in beta-O-4 bond cleavage of lignin model compounds, are studied to understand and improve processes like biomass conversion and the synthesis of complex organic molecules. This knowledge facilitates the development of more efficient and sustainable chemical processes (Kineo Takeno et al., 2012).
Photochemical Studies
Research on the photo-Fries rearrangement of dimethoxybenzene derivatives contributes to the field of photochemistry, where understanding the behavior of molecules under light exposure is key to developing new materials and reactions for industrial and medical applications (K. Park et al., 2003).
Environmental Science and Technology
Studies on the ozonolysis of lignin models, including dimethoxybenzenes, in aqueous solutions help understand the degradation pathways of organic pollutants. This research is crucial for environmental protection and the development of methods for treating water and soil contaminated with organic compounds (E. Mvula et al., 2009).
Propriétés
IUPAC Name |
4-[(4-iodophenoxy)methyl]-1,2-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO3/c1-17-14-8-3-11(9-15(14)18-2)10-19-13-6-4-12(16)5-7-13/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKWNINKFQNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)COC2=CC=C(C=C2)I)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Iodophenoxymethyl)-1,2-dimethoxybenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Cyclohexyl(methyl)amino]benzoic acid](/img/structure/B1453675.png)



![N-[4-(2-aminoethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1453680.png)
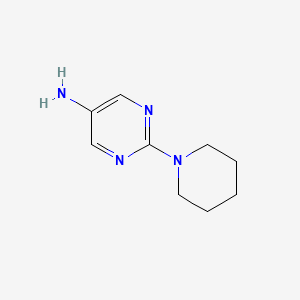
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1453683.png)
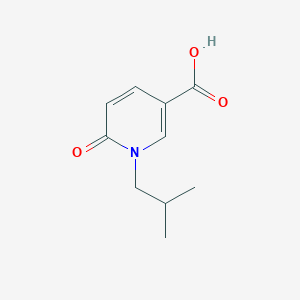
![4-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1453688.png)
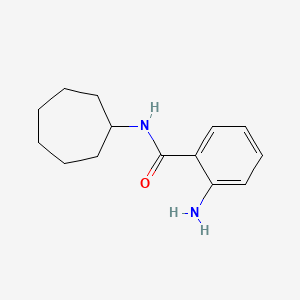
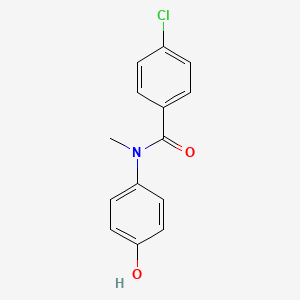


![3-[Acetyl(prop-2-ynyl)amino]benzoic acid](/img/structure/B1453697.png)